5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a piperazine ring, an oxazole ring, and a methoxyphenyl group
Preparation Methods
The synthesis of 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a catalyst.
Formation of the Oxazole Ring: The oxazole ring is formed by cyclization of an appropriate precursor, such as an α-hydroxy ketone, in the presence of a dehydrating agent.
Coupling of the Rings: The piperazine and oxazole rings are coupled together using a suitable coupling reagent, such as a carbodiimide, to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly for its activity on central nervous system receptors.
Biology: It is used in biological assays to study receptor binding and signal transduction pathways.
Industry: The compound is explored for its potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various pharmacological effects, depending on the specific receptor and pathway involved.
Comparison with Similar Compounds
Similar compounds to 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile include:
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and are studied for their activity on adrenergic receptors.
4-[4-(4-Methoxyphenyl)piperazin-1-yl]aniline: This compound shares the methoxyphenyl-piperazine structure and is used in various chemical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22N4O2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-propan-2-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C18H22N4O2/c1-13(2)17-20-16(12-19)18(24-17)22-10-8-21(9-11-22)14-4-6-15(23-3)7-5-14/h4-7,13H,8-11H2,1-3H3 |
InChI Key |
YQOUNBWZMRYHEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(O1)N2CCN(CC2)C3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
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